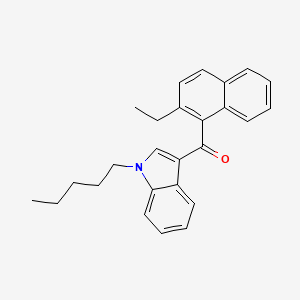
(2-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 210 2-ethylnaphthyl isomer: is a synthetic cannabinoid that belongs to the naphthoylindole family. It is a positional isomer of JWH 210, where the ethyl side chain is located at the 2 position of the naphthyl group rather than at the 4 position. This compound is known for its potent cannabimimetic properties and has been identified in various herbal blends .
Mechanism of Action
Target of Action
The primary targets of JWH 210 2-ethylnaphthyl isomer are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and appetite.
Mode of Action
JWH 210 2-ethylnaphthyl isomer acts as a potent cannabinoid agonist at both the CB1 and CB2 receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the JWH 210 2-ethylnaphthyl isomer binds to the cannabinoid receptors, mimicking the effects of naturally occurring cannabinoids.
Result of Action
The molecular and cellular effects of JWH 210 2-ethylnaphthyl isomer’s action are largely dependent on its interaction with the cannabinoid receptors. As a potent cannabinoid agonist, it can induce a range of physiological responses, including analgesia or pain relief . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH 210 2-ethylnaphthyl isomer typically involves the following steps:
Formation of the naphthoyl chloride: This is achieved by reacting naphthoic acid with thionyl chloride under reflux conditions.
Coupling with indole: The naphthoyl chloride is then reacted with indole in the presence of a base such as triethylamine to form the naphthoylindole structure.
Ethylation: The final step involves the ethylation of the naphthoylindole at the 2 position of the naphthyl group using ethyl iodide and a strong base like potassium carbonate.
Industrial Production Methods: Industrial production of JWH 210 2-ethylnaphthyl isomer follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of naphthoyl chloride: Using large reactors and controlled conditions to ensure high yield and purity.
Automated coupling with indole: Utilizing automated systems to mix and react the naphthoyl chloride with indole efficiently.
Scalable ethylation: Employing industrial-grade ethyl iodide and bases to achieve the desired ethylation at the 2 position.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: JWH 210 2-ethylnaphthyl isomer can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethyl side chain, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron.
Major Products Formed:
Oxidation: Formation of naphthoic acid derivatives.
Reduction: Formation of reduced naphthoylindole compounds.
Substitution: Formation of halogenated naphthoylindole derivatives.
Scientific Research Applications
Chemistry: JWH 210 2-ethylnaphthyl isomer is used as a reference standard in analytical chemistry for the identification and differentiation of synthetic cannabinoids .
Biology: In biological research, this compound is studied for its interaction with cannabinoid receptors, providing insights into the endocannabinoid system and its physiological effects.
Medicine: While not approved for medical use, JWH 210 2-ethylnaphthyl isomer is investigated for its potential therapeutic effects, including pain relief and anti-inflammatory properties.
Industry: The compound is used in forensic science for the detection and analysis of synthetic cannabinoids in various samples .
Comparison with Similar Compounds
JWH 210: The parent compound with the ethyl side chain at the 4 position.
JWH 122: A similar synthetic cannabinoid with a methyl group instead of an ethyl group.
JWH 018: Another synthetic cannabinoid with a different naphthoylindole structure.
Uniqueness: JWH 210 2-ethylnaphthyl isomer is unique due to its specific positional isomerism, which affects its binding affinity and potency at cannabinoid receptors. This positional change can lead to different pharmacological effects and metabolic pathways compared to its isomers .
Properties
IUPAC Name |
(2-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO/c1-3-5-10-17-27-18-23(22-13-8-9-14-24(22)27)26(28)25-19(4-2)15-16-20-11-6-7-12-21(20)25/h6-9,11-16,18H,3-5,10,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRBKYARHZKAPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017772 |
Source


|
| Record name | JWH-210 2-ethylnaphthyl isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-79-8 |
Source


|
| Record name | JWH-210 2-ethylnaphthyl isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
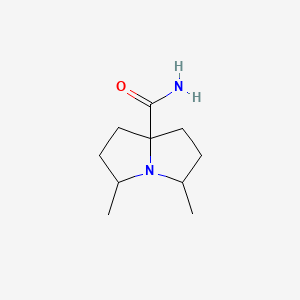
![4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B594019.png)
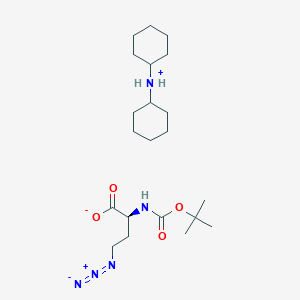
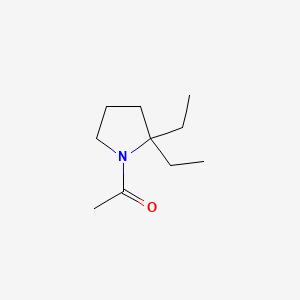
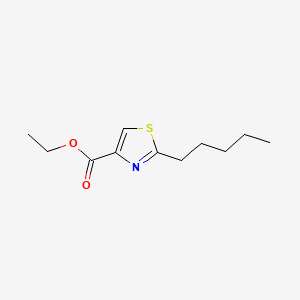

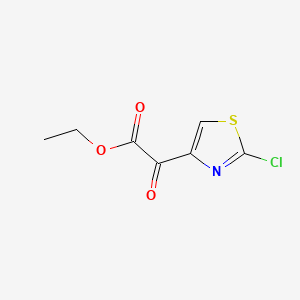
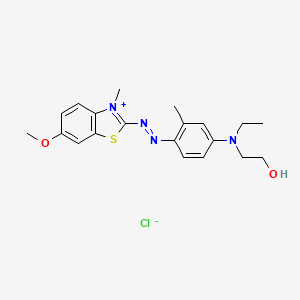
![7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B594031.png)
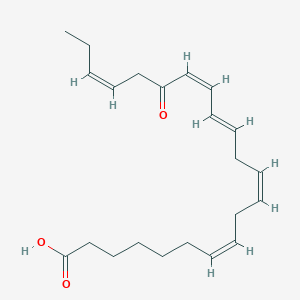
![(3aS,4S,6aR)-hexahydro-N-[6-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-6-oxohexyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B594034.png)



